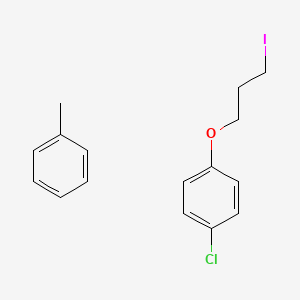
1-Chloro-4-(3-iodopropoxy)benzene;toluene
Vue d'ensemble
Description
1-Chloro-4-(3-iodopropoxy)benzene; toluene is an organic compound with the molecular formula C(_9)H(_9)ClIO. This compound is characterized by a benzene ring substituted with a chlorine atom at the first position and a 3-iodopropoxy group at the fourth position. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(3-iodopropoxy)benzene can be synthesized through a multi-step process involving the following key steps:
Step 1: Synthesis of 4-chlorophenol from phenol by chlorination.
Step 2: Conversion of 4-chlorophenol to 4-chlorophenoxypropane via etherification with 3-chloropropanol.
Step 3: Halogen exchange reaction where 4-chlorophenoxypropane is treated with sodium iodide in acetone to replace the chlorine atom with an iodine atom, forming 1-chloro-4-(3-iodopropoxy)benzene.
Industrial Production Methods: Industrial production of 1-chloro-4-(3-iodopropoxy)benzene typically involves large-scale synthesis using the same steps as the laboratory synthesis but optimized for higher yields and purity. This includes the use of industrial-grade reagents, solvents, and catalysts, as well as advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-(3-iodopropoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides.
Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the halogen atoms, forming simpler hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN(_3)), potassium cyanide (KCN), or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH(_4)) or hydrogen gas (H(_2)) with a palladium catalyst.
Major Products:
Nucleophilic Substitution: Formation of azides, nitriles, or thiols.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons or dehalogenated products.
Applications De Recherche Scientifique
1-Chloro-4-(3-iodopropoxy)benzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Biological Studies: As a probe to study the interactions of halogenated compounds with biological systems.
Industrial Applications: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-chloro-4-(3-iodopropoxy)benzene involves its interaction with molecular targets through its halogen atoms. The chlorine and iodine atoms can participate in halogen bonding, which influences the compound’s reactivity and binding affinity to various biological targets. The propoxy group provides a flexible linker that can interact with different molecular environments, enhancing the compound’s versatility in chemical reactions.
Comparaison Avec Des Composés Similaires
1-Chloro-4-(3-bromopropoxy)benzene: Similar structure but with a bromine atom instead of iodine.
1-Chloro-4-(3-chloropropoxy)benzene: Similar structure but with a chlorine atom instead of iodine.
1-Chloro-4-(3-fluoropropoxy)benzene: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: 1-Chloro-4-(3-iodopropoxy)benzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its bromine, chlorine, or fluorine analogs. The iodine atom’s larger size and higher polarizability make it more reactive in nucleophilic substitution reactions and more effective in forming halogen bonds.
This comprehensive overview highlights the significant aspects of 1-chloro-4-(3-iodopropoxy)benzene; toluene, from its synthesis to its applications and unique properties
Propriétés
IUPAC Name |
1-chloro-4-(3-iodopropoxy)benzene;toluene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClIO.C7H8/c10-8-2-4-9(5-3-8)12-7-1-6-11;1-7-5-3-2-4-6-7/h2-5H,1,6-7H2;2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEMLNWZYRZZGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1.C1=CC(=CC=C1OCCCI)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594695 | |
| Record name | 1-Chloro-4-(3-iodopropoxy)benzene--toluene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-89-7 | |
| Record name | 1-Chloro-4-(3-iodopropoxy)benzene--toluene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


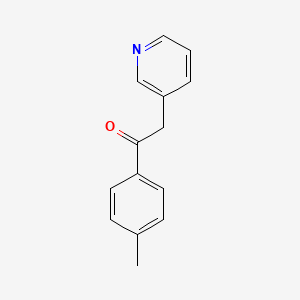
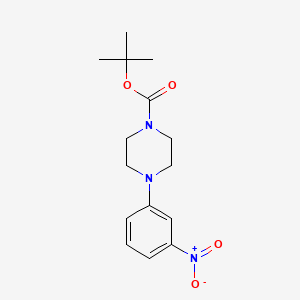
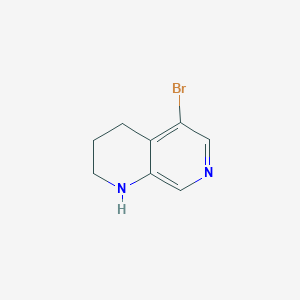
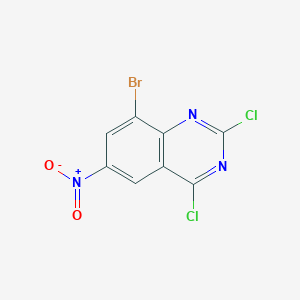
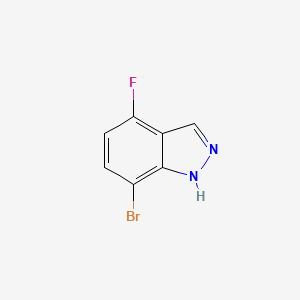
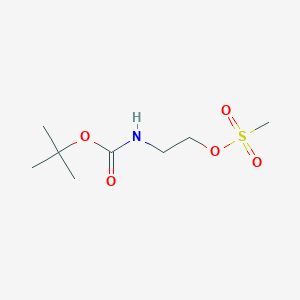
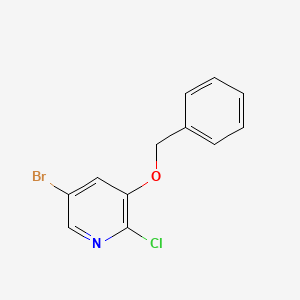






![4'-Hydroxy-2',6'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1603123.png)
